8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1255666-26-2) is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of 284.35 g/mol . The compound is typically stored at 2–8°C under inert conditions to preserve stability . It serves as a critical building block in pharmaceutical synthesis, particularly for developing protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances solubility and protects the amine during synthetic steps, while the carboxylic acid enables conjugation or further functionalization .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDXMPEVSUFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142293 | |
| Record name | 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-26-2 | |
| Record name | 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of nitrogen atoms within its framework. The compound's systematic name indicates the inclusion of a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its chemical stability and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development.
- Molecular Formula : C₁₄H₂₄N₂O₄
- Molecular Weight : 284.35 g/mol
- Structure : The spirocyclic arrangement contributes to its biological activity by influencing interactions with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities, particularly in the context of drug design and synthesis. Key findings include:
- Inhibition of Diacylglycerol Kinase Alpha : Research indicates that this compound may serve as an inhibitor for diacylglycerol kinase alpha (DGKα), which is involved in immune response modulation. This inhibition could have therapeutic implications for conditions where immune regulation is crucial .
- Potential as a Drug Scaffold : The structural properties of this compound make it an attractive candidate for use as a scaffold in drug development, enabling the synthesis of various derivatives with enhanced biological activity .
- Modulation of Enzyme Activity : Interaction studies have shown that derivatives of this compound can modulate enzyme activity, impacting cellular signaling pathways essential for immune responses and other physiological processes .
Comparative Analysis with Related Compounds
The unique properties of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,8-Diazaspiro[4.5]decane | C₁₂H₂₀N₂ | Lacks the Boc protecting group; simpler structure |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₄N₂O₂ | Similar spiro structure; used in various syntheses |
| 2-Aminoquinoline derivatives | Varies | Related to enzyme inhibition; diverse biological activity |
The presence of the Boc group in this compound enhances its stability and reactivity compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Immune Modulation : A study evaluating the effects of this compound on immune cells demonstrated significant modulation of cytokine production, suggesting its potential use in therapies targeting inflammatory diseases .
- Cancer Therapeutics : The compound's spirocyclic structure has been linked to enhanced binding affinity to specific protein targets involved in cancer progression. Its derivatives have shown improved cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid serves as a scaffold for developing inhibitors targeting various biological pathways. Its structural properties allow for modifications that can enhance binding affinity to specific targets.
- Preliminary studies indicate its potential as an inhibitor of diacylglycerol kinase alpha, which plays a crucial role in immune response modulation.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to modulate enzyme activity. Research has shown that derivatives of this compound can impact cellular signaling pathways essential for immune responses and other physiological processes.
-
Synthesis of Complex Molecules :
- Its unique structure makes it valuable in organic synthesis for creating more complex organic compounds. The presence of nitrogen atoms in the spiro structure enhances its reactivity in various chemical reactions.
Research has documented several case studies illustrating the applications of this compound:
-
Inhibition Studies :
- A study demonstrated that derivatives of this compound could effectively inhibit diacylglycerol kinase alpha, suggesting its role in modulating immune responses. This finding points to its potential therapeutic applications in diseases where immune regulation is critical.
-
Synthesis Pathways :
- The synthesis of this compound typically involves several steps that include protecting groups and selective reactions to yield the desired product. These synthetic routes are crucial for producing analogs with enhanced biological activity.
Comparison with Similar Compounds
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 236406-39-6)
- Structural Difference : The Boc group is positioned at the 2-position instead of the 8-position.
- Molecular Weight : 268.36 g/mol (vs. 284.35 g/mol for the target compound).
- Applications : Used as an intermediate in antipsychotic drug synthesis. The absence of a carboxylic acid limits its utility in peptide coupling reactions .
- Similarity Score : 1.00 (indicating near-identical core structure) .
8-Boc-2,8-diazaspiro[4.5]decane (CAS: 419572-18-2)
- Structural Difference : Lacks the carboxylic acid group at position 3.
- Molecular Weight : 240.34 g/mol.
- Applications : Primarily serves as a scaffold for introducing diverse substituents. Reduced polarity (LogP: 1.2) compared to the target compound (LogP: 0.52) .
Functionalized Spirocyclic Carboxylic Acids
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS: 1326814-92-9)
Rodatristat (Clinical Candidate)
- Structure: (3S)-8-{2-amino-6-[(1R)-1-(5-chlorobiphenyl-2-yl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid.
- Applications : Investigated for serotonin synthesis inhibition in pulmonary arterial hypertension. The trifluoroethoxy-pyrimidine moiety confers high target specificity, unlike the simpler Boc-carboxylic acid derivative .
Thiazolidine-Based Spirocyclic Analogues
1-Thia-4-azaspiro[4.5]decane-3-carboxylic Acid (EX6)
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (EX7)
- Modifications : Benzyl group at position 8 and sulfur substitution.
- Applications : Demonstrates 87.8% efficacy in cosmetic applications. The benzyl group increases lipophilicity (LogP: 2.1) compared to the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | 1255666-26-2 | 284.35 | 0.52 | Boc, carboxylic acid | Pharmaceutical intermediates |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 236406-39-6 | 268.36 | 1.2 | Boc | Antipsychotic drug synthesis |
| 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 1326814-92-9 | 340.32 | 1.8 | Difluorobenzoyl, oxa | Oncology API intermediates |
| Rodatristat | N/A | ~600 | 3.5 | Trifluoroethoxy, pyrimidine | Clinical trials (hypertension) |
| 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid | N/A | ~215 | 0.9 | Thiazolidine, carboxylic acid | Deodorant formulations |
Preparation Methods
Four-Step Synthesis Route
A representative and industrially promising preparation method involves a four-step synthetic sequence starting from 1,4-dioxaspiro[4.5]decane-8-one, which is a commercially accessible spirocyclic ketone. The process is designed to be efficient, cost-effective, and suitable for scale-up.
| Step | Reaction Description | Key Reagents | Reaction Conditions | Product |
|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Basic conditions, controlled temperature | 1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 2 | Alkylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane | Lithium diisopropylamide (LDA) as base | Low temperature, inert atmosphere | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | Ring closure and introduction of nitrogen atoms to form diazaspiro structure | Ammonia or amine source, Raney nickel catalyst, hydrogen gas | Hydrogenation conditions | 2,8-diazaspiro[4.5]decane derivative |
| 4 | Boc-protection and carboxylation to afford 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | tert-Butyl dicarbonate (Boc2O), suitable base | Mild conditions, organic solvent | This compound |
This method is patented and offers advantages such as:
Reaction Mechanism Highlights
- Step 1 involves nucleophilic addition of the isocyanide to the ketone, followed by base-induced rearrangement to form the nitrile.
- Step 2 uses strong base LDA to generate an anion intermediate that undergoes alkylation with 1-bromo-2-chloroethane, introducing a chloroethyl side chain.
- Step 3 is a hydrogenation step where Raney nickel catalyzes the reduction and ring closure forming the diazaspiro system.
- Step 4 Boc-protection stabilizes the amine group, and carboxylation introduces the acid functionality at the 3-position.
Reaction Conditions and Yields
| Step | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0 to 25 | Toluene or THF | 4-6 | 75-85 |
| 2 | -78 to 0 | THF or DME | 3-5 | 70-80 |
| 3 | 25 to 50 (H2 pressure) | Ethanol or Methanol | 6-8 | 80-90 |
| 4 | 0 to 25 | Dichloromethane or Ethyl acetate | 2-4 | 85-90 |
These conditions optimize the balance between reaction rate and selectivity, minimizing side reactions and facilitating purification.
Analytical and Purification Notes
- Purification typically involves silica gel chromatography or crystallization from suitable solvents.
- Reaction monitoring is performed by TLC, NMR, and HPLC to ensure completion and purity.
- The final product is characterized by NMR, IR, and mass spectrometry to confirm structure and Boc protection.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid, and how is purity confirmed?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via cyclization of appropriately substituted precursors, followed by Boc protection of the secondary amine. For example, tert-butyl oxalate (Boc anhydride) is used to protect the amine group under basic conditions. Purification is achieved via column chromatography or recrystallization. Purity is confirmed using HPLC (≥95% purity threshold) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS). Oxalate salts of related spirocyclic compounds (e.g., 8-Boc-2,8-diazaspiro[4.5]decane oxalate) are documented for improved crystallinity and stability .
Q. What role does the Boc group play in modulating the reactivity of diazaspiro compounds during synthesis?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amines, preventing unwanted side reactions (e.g., nucleophilic substitutions or oxidations) during multi-step syntheses. Its removal under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for subsequent functionalization. The Boc group also enhances solubility in organic solvents, facilitating intermediate isolation. Comparative studies of Boc-protected vs. unprotected spirocyclic analogs highlight its critical role in stabilizing reactive intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in spirocyclic ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity in spiroannulation is influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict favorable transition states for cyclization. Experimentally, adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Pd-mediated cross-coupling) can direct selectivity. For example, spiro[4.5]decane systems require precise control of ring strain and substituent positioning to avoid byproducts like linear oligomers. Recent protocols emphasize iterative optimization using design of experiments (DoE) to balance yield and selectivity .
Q. What strategies are effective for evaluating the metabolic stability of Boc-protected spirocyclic compounds in preclinical models?
- Methodological Answer : Metabolic stability is assessed using in vitro liver microsomal assays (e.g., human/rat liver microsomes) to measure half-life () and intrinsic clearance. LC-MS/MS quantifies parent compound degradation and metabolite formation. For in vivo studies, radiolabeled analogs (e.g., C-labeled) track distribution and excretion. The Boc group may reduce hepatic metabolism by shielding labile amines, but its cleavage in vivo can alter pharmacokinetics. Comparative studies with deuterated or fluorinated analogs can further probe metabolic pathways .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of diazaspiro compounds targeting RIPK1?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the 3-carboxylic acid position (e.g., methyl, benzyl) influence binding affinity to RIPK1. For instance, 8-methyl analogs show enhanced inhibition (IC < 100 nM) by forming hydrophobic interactions with the kinase domain. Cellular assays (e.g., necroptosis inhibition in U937 cells) and co-crystallography validate binding modes. Fluorination at specific positions can improve blood-brain barrier penetration for neuroinflammatory targets. SAR data should be cross-validated with in vitro kinase profiling to ensure selectivity over off-target kinases .
Data Contradictions and Validation
- Synthetic Yields : reports 95% purity for Boc-protected spirocyclic oxalates, while notes challenges in scaling due to intermediate instability. Researchers should prioritize small-scale optimization before scale-up.
- Biological Targets : emphasizes RIPK1 inhibition, but highlights serotonin synthesis modulation in a related spirocyclic compound (rodatristat). Target specificity must be confirmed via knock-out models or competitive binding assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
